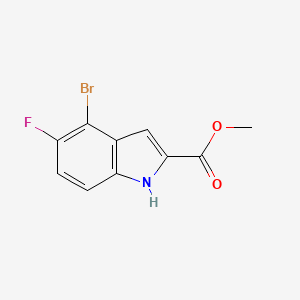

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(12)9(5)11/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSCFTYSCCIRFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Executive Summary

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate represents a high-value scaffold in medicinal chemistry, particularly for developing kinase inhibitors and receptor modulators where the 4,5-halogenation pattern dictates binding pocket selectivity.

This technical guide details the Hemetsberger-Knittel Indole Synthesis as the primary pathway. Unlike the Fischer Indole synthesis, which often yields inseparable regioisomeric mixtures when applied to meta-substituted hydrazines, the Hemetsberger route guarantees regiochemical fidelity. By utilizing 2-bromo-3-fluorobenzaldehyde as the starting material, the steric blockade at the 2-position forces the nitrene insertion to occur exclusively at the 6-position, unequivocally yielding the desired 4-bromo-5-fluoro isomer.

Retrosynthetic Analysis & Strategy

The structural challenge lies in the specific placement of the bromine at C4 and fluorine at C5. A standard Fischer approach using 3-bromo-4-fluorophenylhydrazine would rely on cyclization at the sterically crowded position between the bromine and the hydrazine moiety, which is kinetically disfavored, leading predominantly to the 6-bromo isomer.

Therefore, the strategy disconnects the indole C2-C3 bond and the N1-C7a bond, tracing back to a vinyl azide precursor derived from a specific benzaldehyde.

Retrosynthetic Pathway Diagram

Caption: Retrosynthetic logic prioritizing the Hemetsberger-Knittel route to ensure 4,5-substitution pattern.

Primary Synthesis Protocol: Hemetsberger-Knittel Route

Phase 1: Precursor Preparation (Aldehyde Synthesis)

Note: If 2-bromo-3-fluorobenzaldehyde (CAS 149947-15-9) is not commercially sourced, it is best prepared via oxidation of the corresponding alcohol.

Reagents: (3-Bromo-2-fluorophenyl)methanol, Manganese Dioxide (MnO₂), Dichloromethane (DCM).[1]

-

Dissolution: Dissolve 10.0 g (48.8 mmol) of (3-bromo-2-fluorophenyl)methanol in 200 mL of anhydrous DCM.

-

Oxidation: Add activated MnO₂ (42.4 g, 488 mmol, 10 eq) in portions.

-

Reaction: Stir the suspension vigorously at reflux (40°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol.

-

Workup: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-bromo-3-fluorobenzaldehyde as a white to off-white solid. Yield is typically >85%.[2][3][4]

Phase 2: Condensation to Vinyl Azide

Reagents: 2-Bromo-3-fluorobenzaldehyde, Methyl azidoacetate, Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Preparation: In a flame-dried flask under Nitrogen, dissolve 2-bromo-3-fluorobenzaldehyde (8.0 g, 39.4 mmol) and methyl azidoacetate (18.1 g, 157 mmol, 4 eq) in anhydrous MeOH (80 mL).

-

Addition: Cool the solution to -10°C. Add a solution of NaOMe (25% wt in MeOH, 34 mL, 157 mmol) dropwise over 30 minutes. Maintain internal temperature below -5°C.

-

Reaction: Allow the mixture to warm to 0°C and stir for 2–4 hours. The product often precipitates as a pale yellow solid.

-

Workup: Pour the reaction mixture into ice-cold water (400 mL). Stir for 15 minutes.

-

Filtration: Collect the precipitate by vacuum filtration. Wash with cold water and minimal cold methanol.

-

Drying: Dry the solid in a vacuum desiccator to obtain Methyl 2-azido-3-(2-bromo-3-fluorophenyl)acrylate .

-

Safety Note: Azides are potentially explosive. Do not heat this intermediate above 40°C during drying. Store in the dark.

-

Phase 3: Thermolytic Cyclization

Reagents: Xylene (isomer mixture), boiling chips.

-

Setup: Equip a 3-neck flask with a reflux condenser and an addition funnel. Charge the flask with 100 mL of Xylene and bring to a rolling reflux (approx. 140°C).

-

Addition: Dissolve the vinyl azide intermediate (from Phase 2) in the minimum amount of Xylene (warm if necessary, <50°C). Add this solution dropwise to the refluxing Xylene over 1 hour.

-

Completion: Continue refluxing for 1–2 hours after addition is complete. Nitrogen gas evolution will cease.

-

Purification: Cool the solution to room temperature. A significant amount of the indole may crystallize.

-

Option A (Crystallization): Filter the solid, wash with cold hexanes.

-

Option B (Chromatography): If soluble, concentrate the Xylene and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

-

Result: Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate .

Quantitative Data Summary

| Parameter | Value / Condition |

| Starting Material | 2-Bromo-3-fluorobenzaldehyde |

| Key Intermediate | Vinyl Azide (Unstable to heat) |

| Cyclization Temp | 138–140°C (Xylene Reflux) |

| Typical Yield | 45–60% (Over 2 steps) |

| Appearance | Off-white to beige crystalline solid |

| Regioselectivity | >98% (4-bromo isomer) |

Mechanistic Logic & Regiocontrol

The success of this pathway relies on the steric constraints of the nitrene insertion.

-

Vinyl Azide Formation: The condensation yields the Z-isomer predominantly, placing the azide group proximal to the aryl ring.

-

Nitrene Formation: At reflux temperatures, the azide loses N₂ to form a singlet nitrene.

-

Insertion: The highly reactive nitrene inserts into an ortho C-H bond.

-

Outcome: Cyclization at C6 places the C2-Bromine at the indole C4 position and the C3-Fluorine at the indole C5 position.

Reaction Workflow Diagram

Caption: Step-by-step workflow of the Hemetsberger-Knittel synthesis ensuring regioselectivity.

Alternative Pathways & Comparison

Fischer Indole Synthesis (Not Recommended)

-

Precursor: 3-Bromo-4-fluorophenylhydrazine.

-

Reaction: Condensation with methyl pyruvate followed by acid-catalyzed cyclization.

-

Issue: The cyclization of meta-substituted hydrazines is notoriously non-regioselective. In this case, cyclization can occur at the sterically hindered position (between H and Br) or the open position (para to Br).

-

Result: A mixture of 4-bromo-5-fluoroindole (minor) and 6-bromo-5-fluoroindole (major). Separation of these isomers is difficult and low-yielding.

Reissert Synthesis (Viable Alternative)

-

Precursor: 2-Methyl-3-bromo-4-fluoronitrobenzene.

-

Method: Condensation with diethyl oxalate followed by reductive cyclization.

-

Verdict: This is a valid route if the specific nitrotoluene is available. However, synthesizing the nitrotoluene often requires multiple steps of nitration and separation, making the aldehyde-based Hemetsberger route more convergent.

References

-

Hemetsberger, H., & Knittel, D. (1972). Synthese von Indol-derivaten aus α-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194-204.

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

ChemicalBook. (n.d.). 2-BROMO-3-FLUOROBENZALDEHYDE Product Properties and Synthesis.

-

Organic Syntheses. (1985). Methyl Indole-4-carboxylate (Analogous Procedure). Organic Syntheses, 63, 214.

Sources

- 1. 2-BROMO-3-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

- 4. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]

- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. 149947-15-9 | 2-BROMO-3-FLUOROBENZALDEHYDE [fluoromart.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. prepchem.com [prepchem.com]

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate: A Guide to Synthesis, Characterization, and Application

An In-Depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate, a halogenated indole derivative with significant potential in medicinal chemistry and materials science. Given that this specific molecule is a specialized research chemical, this document synthesizes information from foundational organic chemistry principles and data from structurally related analogs to provide a robust resource for its synthesis, characterization, and potential applications.

Core Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. While a dedicated CAS number for Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is not readily found in major public databases, its identity is unequivocally defined by its molecular structure.

The indole scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this compound—a bromine at position 4, a fluorine at position 5, and a methyl ester at position 2—offers a unique electronic and steric profile for probing biological targets.[1][2]

Table 1: Core Identification Parameters

| Identifier | Value |

| Chemical Name | Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate |

| Molecular Formula | C₁₀H₇BrFNO₂ |

| Molecular Weight | 272.07 g/mol |

| Canonical SMILES | COC(=O)C1=NC2=C(C=C(F)C(Br)=C2)C=C1 |

| InChI Key | (Predicted) YXQFWZRVZJPDTM-UHFFFAOYSA-N |

| CAS Number | Not readily available in public databases |

Proposed Synthetic Strategy: Fischer Indole Synthesis

The synthesis of substituted indoles is a well-established field, with the Fischer indole synthesis being a classic and versatile method.[3][4] This approach is proposed for the preparation of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate, starting from the commercially available 4-bromo-3-fluoroaniline.

The rationale for choosing the Fischer synthesis lies in its reliability and tolerance for a variety of functional groups on the aniline precursor. The reaction proceeds through the formation of a phenylhydrazone, followed by an acid-catalyzed intramolecular cyclization.

Figure 1: Proposed workflow for the Fischer indole synthesis of the target compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 4-bromo-3-fluorophenylhydrazine

-

Diazotization: Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable aqueous acid (e.g., 3M HCl). Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl, also cooled to 0-5 °C.

-

Slowly add the diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine salt should form.

-

Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

-

Work-up: Basify the mixture with a strong base (e.g., NaOH) to pH > 10, and extract the free hydrazine with an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Part B: Synthesis of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

-

Hydrazone Formation: Dissolve the crude 4-bromo-3-fluorophenylhydrazine (1.0 eq) in ethanol. Add methyl pyruvate (1.1 eq) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazine is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrazone.

-

Cyclization: Add the crude hydrazone to polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H).

-

Heat the mixture to 80-100 °C. The reaction is often exothermic and should be controlled carefully. Monitor by TLC.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate.

-

Filter the solid, wash thoroughly with water, and then a sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purify by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Based on its structure, the following spectral data can be anticipated:

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl ester protons (~3.9 ppm).- Singlet or narrow doublet for the H3 proton (~7.0-7.2 ppm).- Doublets for the aromatic H6 and H7 protons, showing H-F and H-H coupling.- Broad singlet for the N-H proton (>10 ppm), exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon of the ester (~160-165 ppm).- Aromatic carbons showing C-F and C-Br coupling patterns.- Methyl ester carbon (~52 ppm). |

| ¹⁹F NMR | - A singlet or doublet corresponding to the fluorine atom at the C5 position. |

| IR (Infrared) | - N-H stretching band (~3300-3400 cm⁻¹).- C=O stretching of the ester (~1700-1720 cm⁻¹).- C-F and C-Br stretching bands in the fingerprint region. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of one bromine atom. |

Potential Applications in Drug Discovery

Indole-2-carboxylates are a cornerstone in medicinal chemistry, serving as intermediates and core scaffolds for a wide range of biologically active molecules.[5] The introduction of bromine and fluorine atoms can significantly enhance a molecule's therapeutic potential.

-

Fluorine: Often improves metabolic stability, increases binding affinity, and modulates pKa.

-

Bromine: Can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) and can form halogen bonds with protein targets.

Derivatives of bromo- and fluoro-indoles have shown promise as:

-

Kinase Inhibitors: The indole scaffold can mimic the hinge-binding region of ATP in many kinases, making it a valuable starting point for developing anticancer agents.[1]

-

Antiviral and Antibacterial Agents: Substituted indoles have been reported to inhibit viral replication and bacterial growth through various mechanisms.[5]

-

CNS Agents: The indole nucleus is present in neurotransmitters like serotonin, and its derivatives are explored for treating neurological disorders.

Figure 2: Potential applications stemming from the core indole structure.

Safety and Handling

As a matter of standard laboratory practice, Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate should be handled with care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

While specific toxicity data is unavailable, related halogenated aromatic compounds may cause irritation upon contact and may be harmful if swallowed or inhaled.

References

-

Narayana, B., et al. (2005). Synthesis and crystal structure of methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E61(12), o4361-o4363. Available at: [Link]

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. Available at: [Link]

-

Al-Sanea, M. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3747. Available at: [Link]

-

Al-Ostath, A. I., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Letters in Drug Design & Discovery, 20(1), 1-15. Available at: [Link]

-

Almansour, A. I., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 259-264. Available at: [Link]

-

Lundgren, S. (2018). Synthesis of 5-Fluoroindole-5-¹³C. Diva-Portal.org. Available at: [Link]

Sources

- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]

- 3. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Profiling of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

This technical guide details the spectroscopic characterization of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate , a critical scaffold in the synthesis of fused heterocyclic therapeutics (e.g., HBV inhibitors).

The guide provides a structural elucidation framework, distinguishing this specific isomer from its regioisomers (e.g., 5-bromo-4-fluoro) through diagnostic NMR coupling patterns and mass spectrometric signatures.

Executive Summary & Compound Identity

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (CAS: 1864073-49-3) is a disubstituted indole ester used as a high-value intermediate in medicinal chemistry.[1] Its structural integrity is defined by the specific 4,5-substitution pattern, which imparts unique electronic properties and steric constraints essential for downstream ligand binding in target proteins.

| Property | Data |

| IUPAC Name | Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate |

| CAS Number | 1864073-49-3 |

| Molecular Formula | C₁₀H₇BrFNO₂ |

| Molecular Weight | 272.07 g/mol |

| Appearance | Light yellow to off-white solid |

| Key Application | Precursor for fused tricyclic systems (e.g., pyrido-pyrazolo-oxadiazepin derivatives) [1]. |

Structural Elucidation Workflow

The primary challenge in characterizing this compound is distinguishing it from other bromo-fluoro isomers. The Structural Confirmation Logic below illustrates the decision tree for validating the 4-bromo-5-fluoro substitution pattern.

Figure 1: Logic flow for distinguishing the 4-bromo-5-fluoro substitution pattern from common isomers using 1H NMR coupling constants.

Spectroscopic Data Analysis[3]

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the definitive tool for quality control. The 4-bromo substituent sterically crowds the H-3 position, while the 5-fluoro group introduces characteristic splitting in the H-6 and H-7 signals.

Predicted 1H NMR Data (400 MHz, DMSO-d₆): Note: Chemical shifts are referenced to TMS (0 ppm). Values are representative of the pure intermediate.

| Position | Shift (δ, ppm) | Multiplicity | Coupling Constants ( | Assignment Logic |

| NH (1) | 12.20 - 12.50 | br s | - | Indole NH (exchangeable). |

| H-3 | 7.25 - 7.35 | d | Typical H-3; may show long-range coupling. | |

| H-6 | 7.40 - 7.50 | dd | Diagnostic: Large coupling to ortho-F and ortho-H7. | |

| H-7 | 7.10 - 7.20 | dd | Diagnostic: Ortho to H6; meta to F (smaller J). | |

| OCH₃ | 3.88 - 3.92 | s | - | Methyl ester singlet. |

13C NMR & 19F NMR Highlights:

-

13C NMR: Carbonyl (~161 ppm), C-5 (d,

Hz), C-4 (d, -

19F NMR: Signal expected around -120 to -135 ppm , appearing as a doublet of doublets due to coupling with H-6 and H-7.

Mass Spectrometry (MS)

Mass spectrometry confirms the elemental composition and the presence of the bromine atom.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or APCI.

-

Monoisotopic Mass: 270.96 (for ⁷⁹Br).

-

Observed Ions (m/z):

-

271.9 [M+H]⁺ (⁷⁹Br isotopologue)

-

273.9 [M+H]⁺ (⁸¹Br isotopologue)

-

-

Isotopic Pattern: A distinct 1:1 doublet ratio is observed for the molecular ion, characteristic of a single bromine atom.

Infrared Spectroscopy (IR)

Key functional groups are identifiable in the solid-state IR spectrum (ATR method).

-

3300 - 3350 cm⁻¹: N-H stretch (Indole).

-

1705 - 1720 cm⁻¹: C=O stretch (Ester).

-

1200 - 1250 cm⁻¹: C-F stretch.

-

~600 - 700 cm⁻¹: C-Br stretch.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from aggregation artifacts:

-

Solvent: Use DMSO-d₆ (0.6 mL) for 5-10 mg of sample. CDCl₃ may be used, but the NH peak will be broader and less defined.

-

Tube: 5mm high-precision NMR tube.

-

Temperature: Acquire at 298 K (25°C).

-

Reference: Calibrate DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

Purity Assessment (HPLC-UV)

For drug development, purity >98% is typically required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).

References

-

Vertex Pharmaceuticals Inc. (2020). Fused heterocyclic derivatives. WO Patent 2020/243135 A1. Link

-

BLD Pharm. (n.d.). Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate Product Page. Retrieved from bldpharm.com. Link

-

ChemicalBook. (n.d.). Methyl 5-bromo-1H-indole-6-carboxylate NMR Spectrum (Comparative Reference). Link

-

BenchChem. (2025). Comparative Analysis of Indole NMR Shifts. Link

Sources

Methodological & Application

Application Notes & Protocols: Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate as a Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Advantage of a Multi-Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with a wide range of biological targets. However, the true power of the indole scaffold in modern drug discovery lies in its capacity for precise and diverse functionalization.

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is a uniquely engineered building block that offers a trifecta of reactive sites for controlled, sequential diversification. This strategic arrangement allows researchers to rapidly generate libraries of complex molecules from a single, advanced intermediate.

-

C4-Bromo Group: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino moieties. This is the primary vector for exploring structure-activity relationships (SAR) in the "western" region of the molecule.[1]

-

C5-Fluoro Group: The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate the pKa of nearby functional groups.[2]

-

C2-Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse range of amides, providing a critical point for modification to modulate solubility, cell permeability, and target engagement.[3][4]

-

N1-Indole Nitrogen: The N-H bond can be deprotonated and subsequently alkylated or arylated, offering a fourth point of diversification to further probe the chemical space around the indole core.[5]

This guide provides an in-depth exploration of the reactivity of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate, complete with detailed protocols and the scientific rationale behind the experimental choices.

| Property | Value |

| Chemical Name | Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate |

| Molecular Formula | C₁₀H₇BrFNO₂ |

| Molecular Weight | 272.07 g/mol |

| Appearance | Off-white to light yellow solid |

| General Reactivity | Susceptible to cross-coupling, N-alkylation, and ester manipulation. |

| Key Precursor | 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid (CAS: 1784350-40-8)[6] |

Synthesis of the Building Block

While this document focuses on the application of the title compound, understanding its synthesis provides valuable context. A common and effective method is the Fischer indole synthesis from a suitably substituted phenylhydrazine and methyl pyruvate, or a Leimgruber-Batcho approach from a substituted o-nitrotoluene.[7][8] The final step is typically an esterification of the corresponding carboxylic acid.

Caption: A generalized synthetic workflow for the target building block.

Core Application: Palladium-Catalyzed Cross-Coupling at C4

The C4-bromo position is arguably the most powerful feature of this building block, providing access to a vast chemical space via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their reliability, functional group tolerance, and broad substrate scope.[1][9]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl substituents.[1][10]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ or generating Pd(0) in situ from Pd(OAc)₂ with a phosphine ligand is common. The bulky, electron-rich dppf ligand facilitates both the oxidative addition to the aryl bromide and the final reductive elimination step.[11]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is required for the key transmetalation step.[10]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is typically used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the indole substrate and catalyst.

Caption: General workflow for Suzuki-Miyaura coupling at the C4-position.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Preparation: To a flame-dried Schlenk flask, add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 mmol, 272 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

| Parameter | Typical Range/Value | Rationale |

| Pd Catalyst | 1-5 mol% | Balances reaction rate with cost and ease of removal. |

| Ligand | Buchwald ligands, PPh₃, dppf | Ligand choice influences catalyst stability and reactivity.[12] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cesium carbonate is often more effective for less reactive substrates. |

| Temperature | 80-110 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |

| Typical Yield | 70-95% | Dependent on the specific boronic acid and reaction conditions. |

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between the bromoindole and a terminal alkyne. The resulting alkynylindoles are exceptionally versatile intermediates for further transformations.[13][14]

Causality Behind Experimental Choices:

-

Dual Catalysis: This reaction uniquely employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes oxidative addition with the bromoindole, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide is the active species that participates in the transmetalation step with the palladium center.[13]

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as the solvent.

Protocol 2: Sonogashira Coupling with Phenylacetylene

-

Preparation: To a dry Schlenk flask, add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 mmol, 272 mg), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg), and Copper(I) iodide (CuI, 0.05 mmol, 10 mg).

-

Inerting: Evacuate and backfill the flask with argon three times.

-

Solvent/Base Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous DMF (5 mL) via syringe.

-

Alkyne Addition: Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirred solution.

-

Reaction: Heat the mixture to 60-80 °C and stir for 2-6 hours, monitoring by TLC.[13]

-

Work-up & Purification: Follow the general work-up and purification procedure described in Protocol 1.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, coupling the bromoindole with a primary or secondary amine.[15][16] This is a powerful method for synthesizing aniline-type structures that are common in pharmaceuticals.[17]

Causality Behind Experimental Choices:

-

Ligand is Key: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP). These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[15][18]

-

Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[16]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

-

Preparation: To a glovebox or a Schlenk flask under a strict inert atmosphere, add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 mmol, 272 mg), sodium tert-butoxide (1.4 mmol, 135 mg), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and a suitable ligand (e.g., XPhos, 0.08 mmol, 38 mg).

-

Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol, 105 µL).

-

Reaction: Seal the vessel and heat to 100-110 °C for 12-24 hours, monitoring by LC-MS.

-

Work-up & Purification: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with ethyl acetate, and follow the general work-up and purification procedure described in Protocol 1.

Manipulation of the N1 and C2 Positions

Beyond the C4-bromo group, the indole nitrogen and the C2-ester provide orthogonal handles for further diversification.

N-Alkylation of the Indole Nitrogen

Introducing substituents on the indole nitrogen is a common strategy to block hydrogen bond donation, increase lipophilicity, or introduce a new vector for target interaction.[19]

Causality Behind Experimental Choices:

-

Deprotonation First: The N-H bond of the indole (pKa ≈ 17) must first be deprotonated with a strong base to form the highly nucleophilic indolate anion. Sodium hydride (NaH) is a common and effective choice.[5]

-

Anhydrous Conditions: NaH reacts violently with water. Therefore, anhydrous solvents (e.g., DMF, THF) and a dry, inert atmosphere are absolutely critical for safety and reaction success.[20]

-

Polar Aprotic Solvent: Solvents like DMF or THF are ideal as they are polar enough to dissolve the indolate salt but do not have acidic protons that would quench the anion.[5]

Caption: A two-step workflow for the N-alkylation of the indole core.

Protocol 4: N-Methylation

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of the starting indole (1.0 mmol) in anhydrous DMF (10 mL).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30-60 minutes until gas evolution ceases.

-

Alkylation: Add methyl iodide (1.1 mmol, 69 µL) dropwise to the cold solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Hydrolysis of the C2-Ester to a Carboxylic Acid

Converting the methyl ester to a carboxylic acid is a critical transformation. The resulting acid is a key intermediate for forming amides, which are prevalent in drug molecules, or for use in other synthetic transformations.[3][21]

Causality Behind Experimental Choices:

-

Saponification: The reaction is a base-mediated hydrolysis (saponification). A strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) attacks the electrophilic carbonyl carbon of the ester.

-

Solvent System: A mixture of an organic solvent (THF, MeOH, or EtOH) and water is used to ensure both the organic indole and the inorganic base are solubilized, allowing the reaction to proceed efficiently.[22]

-

Acidic Work-up: After the saponification is complete, the resulting carboxylate salt must be protonated with a strong acid (e.g., HCl) to yield the neutral carboxylic acid, which typically precipitates from the aqueous solution.[21]

Protocol 5: Ester Hydrolysis

-

Preparation: Dissolve the indole ester (1.0 mmol) in a mixture of THF (10 mL) and methanol (2 mL).

-

Hydrolysis: Add a solution of lithium hydroxide monohydrate (2.0 mmol, 84 mg) in water (5 mL).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete by TLC (typically 2-8 hours).

-

Work-up: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and cool to 0 °C.

-

Precipitation: Acidify the solution to pH 2-3 by the dropwise addition of 1N HCl. A precipitate should form.

-

Isolation: Stir the slurry for 30 minutes at 0 °C, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum.

Safety, Handling, and Storage

-

Handling: Always handle Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Halogenated organic compounds should be treated as potentially harmful.[23]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

-

Reactions: Reactions involving sodium hydride require a strict inert atmosphere and anhydrous conditions due to the evolution of flammable hydrogen gas. Palladium catalysts are expensive and should be handled carefully to avoid waste and contamination.

Conclusion

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is a powerful and versatile building block for the synthesis of complex molecules. Its three distinct points of reactivity—the C4-bromo group for cross-coupling, the indole N-H for substitution, and the C2-ester for hydrolysis and amidation—provide medicinal chemists and synthetic researchers with a robust platform for rapid lead optimization and the construction of novel molecular architectures. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of this strategic intermediate.

References

-

Organic Syntheses (1963). Indole-2-carboxylic acid, ethyl ester. Org. Synth. Coll. Vol. 4, p.132. Available at: [Link]

-

ResearchGate (2019). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available at: [Link]

-

Reddy, et al. (2013). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. Available at: [Link]

-

ResearchGate (2019). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]

-

Al-Hadedi, et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

-

MDPI (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

-

Sotorrios, et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

-

Journal of the American Chemical Society (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available at: [Link]

-

RSC Publishing (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

-

HETEROCYCLES (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

National Center for Biotechnology Information (2015). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. Available at: [Link]

- Google Patents. N-alkylation of indole derivatives.

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

- Google Patents. US20040059131A1 - N-alkylation of indole derivatives.

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

-

Beilstein Journal of Organic Chemistry (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

-

IUCr Journals (2007). Methyl 5-bromo-1H-indole-2-carboxylate. Available at: [Link]

-

Organic Syntheses. Procedure for Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Available at: [Link]

-

YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

ChemUniverse. METHYL 5-FLUORO-1H-INDOLE-2-CARBOXYLATE. Available at: [Link]

-

PubChem. 4-bromo-1H-indole-2-carboxylic acid. Available at: [Link]

-

MDPI (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available at: [Link]

-

National Center for Biotechnology Information (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Pharmaffiliates. CAS No : 934-05-4 | Product Name : Methyl 4-bromo-1H-pyrrole-2-carboxylate. Available at: [Link]

-

American Elements. Methyl 5-fluoro-1H-indole-2-carboxylate. Available at: [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Buy methyl 6-bromo-4-chloro-1H-indole-2-carboxylate (EVT-13640681) [evitachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1784350-40-8|5-Bromo-4-fluoro-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 19. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US20040059131A1 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 21. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 23. 4-Bromo-5-fluoro-1H-indole | 1227493-96-0 [sigmaaldrich.cn]

Application Notes and Protocols for the Functionalization of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the indole ring system is a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to enhance biological activity, selectivity, and pharmacokinetic profiles. Among the vast array of substituted indoles, Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate represents a particularly valuable and versatile building block.

This technical guide provides a comprehensive overview of robust and scalable protocols for the functionalization of this key intermediate. The strategic positioning of the bromo and fluoro substituents, along with the methyl ester at the 2-position, offers a rich platform for a variety of chemical transformations. The C4-bromo position serves as a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and heteroatom substituents. The C5-fluoro group, a common bioisostere for a hydrogen atom, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives. The methyl ester at the C2 position, while influencing the reactivity of the indole core, also provides a site for further derivatization.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a deeper understanding of the underlying chemical principles, the rationale for the selection of specific reagents and conditions, and practical insights to ensure successful and reproducible outcomes.

Strategic Considerations for Functionalization

The reactivity of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is governed by the interplay of its substituents:

-

The C4-Bromo Group: This is the primary site for functionalization via cross-coupling reactions. The C-Br bond is readily activated by palladium(0) catalysts, making it amenable to Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

-

The C5-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom deactivates the benzene portion of the indole ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. Its presence can also influence the efficiency of cross-coupling reactions at the adjacent C4 position.

-

The C2-Carboxylate Group: This electron-withdrawing group modulates the electron density of the pyrrole ring, influencing the reactivity of the N-H bond and the C3 position.

-

The N-H Bond: The indole nitrogen can be deprotonated with a suitable base and can participate in N-arylation or N-alkylation reactions. For many cross-coupling reactions, protection of the indole nitrogen is often advantageous, and in some cases, necessary to prevent side reactions and improve yields. Common protecting groups for indoles include Boc, SEM, and sulfonyl derivatives.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[2] This protocol details the arylation of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate.

Rationale for Experimental Choices:

-

Catalyst: Pd(dppf)Cl2 is a robust and commonly used catalyst for Suzuki couplings, often effective for heteroaromatic substrates.[3]

-

Base: A base is required to activate the boronic acid for transmetalation.[4] Potassium carbonate is a moderately strong base that is well-tolerated by many functional groups.

-

Solvent: A mixture of a polar aprotic solvent like dimethoxyethane (DME) or dioxane and water is often used to dissolve both the organic and inorganic reagents.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and the degassed solvent (e.g., a 4:1 mixture of DME/water).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Robust and effective for a range of substrates. |

| Ligand | dppf (as part of the catalyst complex) | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | K2CO3, Cs2CO3 | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/Water, DME/Water | Good solubility for both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5] This protocol outlines the coupling of various amines with Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate.

Rationale for Experimental Choices:

-

Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination.[6] Bulky, electron-rich phosphine ligands such as Xantphos or RuPhos are often employed to facilitate the reductive elimination step. The use of a palladium precatalyst like Pd2(dba)3 is common.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried Schlenk flask.

-

Reagent Addition: Add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., Cs2CO3, 1.5-2.0 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane).

-

Reaction: Seal the flask and heat the mixture to 90-110 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd2(dba)3, Pd(OAc)2 | Common and effective palladium precatalysts. |

| Ligand | Xantphos, RuPhos, BINAP | Bulky, electron-rich ligands that promote reductive elimination. |

| Base | Cs2CO3, NaOtBu, K3PO4 | Strong, non-nucleophilic bases to deprotonate the amine. |

| Solvent | Dioxane, Toluene | Anhydrous, aprotic solvents. |

| Temperature | 90-110 °C | Higher temperatures are often required for C-N bond formation. |

Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted indoles.[7]

Rationale for Experimental Choices:

-

Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) species and a copper(I) salt (e.g., CuI).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.

-

Solvent: Aprotic polar solvents like DMF or THF are commonly used.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 equiv.), the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and the copper(I) iodide (CuI, 1-3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., THF or DMF), the amine base (e.g., Et3N, 2.0-3.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with saturated aqueous NH4Cl solution and then with brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | PdCl2(PPh3)2 | A common and effective palladium catalyst for Sonogashira couplings. |

| Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. |

| Base | Et3N, DIPEA | Deprotonates the terminal alkyne and acts as a scavenger for HBr. |

| Solvent | THF, DMF | Aprotic polar solvents that dissolve the reactants. |

| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for Sonogashira reactions. |

Protocol 4: Heck Coupling for C-C (sp2) Bond Formation

The Heck reaction couples an aryl halide with an alkene to form a new C-C bond, providing access to vinyl-substituted indoles.[9]

Rationale for Experimental Choices:

-

Catalyst: Palladium(II) acetate (Pd(OAc)2) is a common and cost-effective catalyst precursor that is reduced in situ to the active Pd(0) species.

-

Ligand: Phosphine ligands like triphenylphosphine (PPh3) or tri-o-tolylphosphine are often used to stabilize the palladium catalyst and modulate its reactivity.

-

Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction. Triethylamine is a common choice.

-

Solvent: Polar aprotic solvents such as DMF or acetonitrile are typically used.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the ligand (e.g., PPh3, 4-10 mol%).

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the base (e.g., Et3N, 1.5-2.0 equiv.).

-

Reaction: Heat the reaction mixture to 100-120 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)2 | A common and effective palladium precursor. |

| Ligand | PPh3, P(o-tol)3 | Stabilizes the catalyst and influences selectivity. |

| Base | Et3N, K2CO3 | Neutralizes the HX formed during the reaction. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents. |

| Temperature | 100-120 °C | Higher temperatures are generally required for Heck reactions. |

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst, often under harsher conditions than palladium-catalyzed reactions.[10] However, modern modifications have made this reaction more practical.

Caption: Key components for a modern Ullmann N-arylation reaction.

Protocol 5: Ullmann N-Arylation of the Indole Nitrogen

This protocol describes the arylation of the indole nitrogen using a copper catalyst. For this reaction, it is assumed that the starting material is the N-unsubstituted indole.

Rationale for Experimental Choices:

-

Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst for Ullmann reactions.[11]

-

Ligand: The addition of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), can significantly improve the reaction rate and yield by solubilizing the copper species and facilitating the catalytic cycle.

-

Base: An inorganic base like potassium carbonate is used to deprotonate the indole nitrogen.

-

Solvent: High-boiling polar aprotic solvents like dioxane or DMF are typically required.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a sealable reaction vessel, combine Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate (as the amine source in this context, 1.2-1.5 equiv.), the aryl bromide (1.0 equiv.), copper(I) iodide (5-10 mol%), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Ligand and Solvent Addition: Add the ligand (e.g., DMEDA, 10-20 mol%) and the anhydrous, degassed solvent (e.g., dioxane).

-

Reaction: Seal the vessel and heat the reaction mixture to 110-130 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.

-

Purification: Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | CuI | A standard and effective copper(I) source. |

| Ligand | DMEDA, L-proline | Accelerates the reaction and improves yields. |

| Base | K2CO3, K3PO4 | Deprotonates the indole nitrogen. |

| Solvent | Dioxane, DMF | High-boiling polar aprotic solvents. |

| Temperature | 110-130 °C | Ullmann reactions typically require higher temperatures. |

Conclusion

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is a highly valuable building block for the synthesis of a diverse array of functionalized indole derivatives. The protocols detailed in this guide provide a robust starting point for researchers to explore the rich chemistry of this scaffold. The palladium-catalyzed cross-coupling reactions, in particular, offer a mild and efficient means to introduce a wide range of substituents at the C4 position. By understanding the principles behind these transformations and carefully selecting the appropriate reaction conditions, scientists can unlock the full potential of this versatile intermediate in their drug discovery and materials science endeavors.

References

- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. John Wiley & Sons.

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

-

Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry. Angewandte Chemie International Edition, 48(17), 3040-3045. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

-

Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

-

Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

- Gilday, J. P., & Jackson, P. F. (2001). Suzuki cross-coupling of 5-bromoindazoles. Tetrahedron Letters, 42(31), 5285-5287.

- Suzuki, A. (1982). Organoboron compounds in new synthetic reactions. Accounts of Chemical Research, 15(6), 178-184.

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

Sources

- 1. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

"Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate" common side reactions and byproducts

Introduction

Welcome to the technical support center for Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this halogenated indole derivative. The unique substitution pattern of this molecule, featuring both bromo and fluoro groups on the benzene ring, presents specific challenges and opportunities in its synthesis and subsequent reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning common side reactions and byproduct formation, grounded in established chemical principles and field-proven insights. Our goal is to empower you to anticipate potential issues, diagnose experimental outcomes, and optimize your synthetic route for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate?

A1: The most prevalent and adaptable method for synthesizing this and similar indole-2-carboxylates is the Fischer indole synthesis .[1][2][3] This classic reaction involves the acid-catalyzed cyclization of an appropriately substituted arylhydrazone. For this specific target, the synthesis would commence with the reaction of (4-bromo-5-fluorophenyl)hydrazine with methyl pyruvate to form the key methyl 2-((4-bromo-5-fluorophenyl)hydrazono)propanoate intermediate, which is then cyclized.[2][4]

Q2: Why are halogenated indoles like this one of particular interest in drug discovery?

A2: Halogen atoms like bromine and fluorine are critical tools in medicinal chemistry for modulating the physicochemical properties of a lead compound.[5]

-

Fluorine: Can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter the pKa of nearby functional groups.[5]

-

Bromine: Often serves as a "heavy atom" to improve binding affinity and can act as a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[5][6] The indole scaffold itself is a privileged structure found in a vast number of FDA-approved drugs and natural products.[7]

Q3: What are the primary stability concerns for this molecule?

A3: Indole-2-carboxylates can be susceptible to decarboxylation under harsh thermal or pH conditions.[8][9] The indole ring is also prone to oxidation , especially when exposed to air and light over extended periods, which can lead to the formation of colored impurities.[10] For this specific molecule, the electron-withdrawing nature of the halogens can influence the electron density of the pyrrole ring, potentially affecting its susceptibility to certain degradation pathways.

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific issues you may encounter during the synthesis and handling of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate.

Problem 1: Low Yield in Fischer Indole Synthesis

Q: My Fischer indole synthesis of the target compound is resulting in a very low yield (<30%). What are the most likely causes?

A: Low yields in this specific Fischer indole synthesis are often multifactorial, stemming from the electronic nature of the starting materials and the sensitivity of the reaction mechanism.

Causality & Explanation:

The Fischer indole synthesis proceeds through a[11][11]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[2][4] The efficiency of this key step is highly dependent on the electronic properties of the aryl ring and the reaction conditions.

-

Inappropriate Acid Catalyst and Conditions: The choice of acid (e.g., polyphosphoric acid (PPA), ZnCl₂, H₂SO₄, HCl) and its concentration are critical.[2][12] Too strong an acid or too high a temperature can promote cleavage of the weak N-N bond in the hydrazone intermediate, a known failure mode of the Fischer synthesis.[13][14] Conversely, conditions that are too mild may not be sufficient to drive the cyclization.

-

Purity of Starting Materials: Impurities in the (4-bromo-5-fluorophenyl)hydrazine or methyl pyruvate can introduce competing side reactions. Hydrazine starting materials are particularly prone to oxidation if not handled and stored properly.[12]

-

N-N Bond Cleavage: The electron-withdrawing nature of the bromo and fluoro substituents on the phenylhydrazine ring can influence the stability of the intermediates, potentially favoring pathways that lead to N-N bond cleavage over the desired cyclization.[13]

Recommended Solutions:

| Parameter | Recommendation | Rationale |

| Acid Catalyst | Screen a panel of both Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for indole-2-carboxylate synthesis.[3] Start with milder Lewis acids like ZnCl₂ before resorting to stronger Brønsted acids. | The optimal acid depends on the specific substrate; empirical optimization is often necessary. PPA acts as both a catalyst and a solvent, which can be advantageous.[4] |

| Temperature | Begin with moderate temperatures (e.g., 80-100 °C) and monitor the reaction closely by TLC.[3] Avoid excessive heating, which can promote decomposition and N-N bond cleavage.[13] | The[11][11]-sigmatropic rearrangement is thermally dependent, but side reactions often have a higher activation energy. Finding the optimal thermal window is key. |

| Reagent Purity | Use freshly prepared or purified (4-bromo-5-fluorophenyl)hydrazine. Ensure methyl pyruvate is free from water and polymeric impurities. | Impurities can inhibit the catalyst or lead to unwanted byproducts, such as aldol condensations from the pyruvate.[12] |

| Reaction Format | Consider a one-pot synthesis where the hydrazone is formed in situ without isolation before adding the cyclization catalyst.[13] | Some hydrazone intermediates are unstable and prone to degradation upon isolation. A one-pot procedure minimizes handling and potential decomposition.[13] |

Problem 2: Observation of a Major, More Polar Byproduct

Q: My reaction mixture shows a significant byproduct that is more polar than my desired product on the TLC plate. What could it be?

A: A common and often overlooked side reaction, especially under harsh acidic or basic workup conditions, is the hydrolysis of the methyl ester to the corresponding indole-2-carboxylic acid.

Causality & Explanation:

The methyl ester functionality is susceptible to hydrolysis. During an acidic workup, excess water and prolonged exposure can lead to the formation of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid. This carboxylic acid is significantly more polar than the starting ester, which explains its lower Rf value on silica gel TLC. This byproduct is particularly problematic as it can undergo decarboxylation upon heating.[9]

Troubleshooting Workflow for Unexpected Byproducts

Caption: Troubleshooting logic for identifying and mitigating common byproducts.

Problem 3: Product Instability and Dimerization

Q: My purified product seems to decompose or form a new, less-soluble material upon standing, especially if traces of acid are present. Why?

A: Indoles are highly nucleophilic at the C3 position and are prone to acid-catalyzed dimerization or polymerization.[15] The protonation of the indole ring at C3 generates an indoleninium ion, which is a potent electrophile. This electrophile can then be attacked by a second, neutral indole molecule, leading to the formation of a di(indolyl)methane-type dimer, which is often less soluble.

Mechanism of Acid-Catalyzed Dimerization

Caption: Simplified mechanism of indole dimerization under acidic conditions.

Recommended Solutions:

-

Thorough Neutralization: Ensure all acidic catalyst is completely removed during workup. Wash the organic extracts with a mild base like saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Aprotic Solvents: Store the purified compound in a non-acidic, aprotic solvent. If stored neat, ensure it is free of residual acid and protected from light.

-

Inert Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, which can generate acidic byproducts and initiate degradation.[10]

Problem 4: Unwanted N-Alkylation or C-Alkylation

Q: I'm observing byproducts corresponding to the addition of an alkyl group to my indole. Where is this coming from?

A: Unwanted alkylation can occur if reactive alkylating agents are present, or if certain solvents (like DMF) are used at high temperatures with strong bases. The indole nitrogen is nucleophilic, but the C3 position is often more so, leading to a potential mixture of N- and C-alkylated products.[16][17]

Causality & Explanation:

-

Contaminated Reagents: An alkyl halide impurity in one of your reagents could be the source.

-

Solvent Reactivity: While generally stable, solvents like DMF can decompose under harsh conditions (e.g., in the presence of sodium hydride at high temperatures) to generate reactive species that can alkylate the indole.[18]

-

Competition between N- and C-Alkylation: The indole anion is an ambident nucleophile. Reaction at the nitrogen (N-alkylation) is often the thermodynamically favored product, while reaction at C3 (C-alkylation) can be kinetically favored, especially with highly reactive electrophiles.[16][18]

Recommended Solutions:

-

Reagent Purity: Verify the purity of all reagents and solvents.

-

Control of Basicity and Temperature: If performing a subsequent N-alkylation reaction, use a suitable base (e.g., NaH, K₂CO₃) and control the temperature carefully. Lower temperatures often favor N-alkylation.[16][19]

-

Solvent Choice: For reactions involving strong bases, consider using a more inert solvent like THF instead of DMF if side reactions are observed.[19]

Experimental Protocols

Protocol 1: Synthesis via Fischer Indolization

This protocol is a representative procedure adapted from literature methods for similar compounds.[3] Safety Note: Handle all reagents and solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Hydrazone Formation

-

To a solution of (4-bromo-5-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl pyruvate (1.05 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the hydrazine is consumed.

-

The resulting hydrazone can either be isolated by filtration or used directly in the next step.

Step 2: Cyclization

-

To a flask containing polyphosphoric acid (PPA, 10x weight of hydrazone), heat the acid to 80 °C with mechanical stirring.

-

Add the methyl 2-((4-bromo-5-fluorophenyl)hydrazono)propanoate from Step 1 portion-wise, maintaining the internal temperature below 100 °C.

-

After the addition is complete, maintain the reaction at 90-100 °C for 2-3 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated solid is the crude product.

Step 3: Workup and Purification

-

Filter the crude solid and wash thoroughly with water until the filtrate is neutral.

-

Dry the crude solid under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate.

References

- BenchChem (2025).

- BenchChem (2025).

- BenchChem (2025). common side reactions in the synthesis of 5-Bromoindole.

- Creative Proteomics.

- BenchChem (2025).

- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). PMC.

- ValQi.

- Alfa Chemistry. Fischer Indole Synthesis.